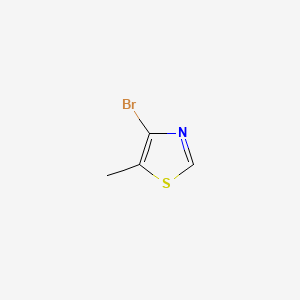

4-Bromo-5-methylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYPKUHNAMYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726827 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132221-51-3 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of Bromo-Methylthiazole Derivatives: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic techniques used in the structural elucidation of substituted thiazole compounds. Due to the limited availability of public spectral data for 4-Bromo-5-methylthiazole, this document uses the isomeric compound 5-Bromo-4-methylthiazole as an illustrative example for data presentation. The guide details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a practical understanding of these analytical methods for the characterization of heterocyclic molecules.

Introduction

Thiazole derivatives are a class of heterocyclic compounds that form the core structure of many pharmacologically important molecules, including antimicrobials, anti-inflammatories, and anticancer agents. The precise structural characterization of these molecules is critical for understanding their structure-activity relationships (SAR) and for ensuring the quality and purity of synthesized compounds. Spectroscopic methods such as NMR, IR, and MS are indispensable tools for this purpose.

This document outlines the principles of these techniques and provides standardized protocols for their application in the analysis of bromo-methylthiazole derivatives. While the primary subject of this guide is this compound, a thorough search of public scientific databases did not yield a complete set of experimental spectral data for this specific isomer. Therefore, to illustrate the data presentation and interpretation, this guide utilizes available data for the closely related isomer, 5-Bromo-4-methylthiazole.

Spectral Data Summary

The following tables summarize the key spectral data for the illustrative compound, 5-Bromo-4-methylthiazole.

Table 1: ¹H NMR Spectral Data for 5-Bromo-4-methylthiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.69 | Singlet (s) | 1H | H-2 |

| 2.45 | Singlet (s) | 3H | -CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-2 |

| Data not available | C-4 |

| Data not available | C-5 |

| Data not available | -CH₃ |

| Note: Experimental ¹³C NMR data for 5-Bromo-4-methylthiazole is not readily available in public databases. |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C-H stretch (aromatic) |

| Data not available | - | C-H stretch (aliphatic) |

| Data not available | - | C=N stretch |

| Data not available | - | C=C stretch (ring) |

| Data not available | - | C-Br stretch |

| Note: Experimental IR data for 5-Bromo-4-methylthiazole is not readily available in public databases. |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ (Molecular Ion) |

| Data not available | - | [M+2]⁺ (Isotope peak due to ⁸¹Br) |

| Data not available | - | Fragment ions |

| Note: Experimental MS data for 5-Bromo-4-methylthiazole is not readily available in public databases. The molecular ion peak would be expected to show a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio due to the presence of bromine. |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The solution should be homogeneous and free of any solid particles.[2]

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[2]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm) for ¹H and ¹³C NMR in organic solvents.[3][4]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting electrical currents in coils to maximize spectral resolution and obtain sharp peaks.[1]

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1][3]

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Thin Film Method for Liquids/Oils):

-

Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the neat (pure) liquid film method is appropriate.

-

Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr). Ensure the plates are transparent and handle them only by the edges to avoid moisture contamination from fingerprints.

-

Application: Place 1-2 drops of the liquid sample onto the center of one salt plate.

-

Assembly: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument is recorded first and automatically subtracted from the sample spectrum.[5]

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone or methylene chloride) and return them to a desiccator for storage.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and aspects of its structure.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high-vacuum source chamber.[7]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[7][8]

-

Fragmentation: The high internal energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species. This fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.[7][8]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion in the spectrum is called the base peak and is assigned a relative intensity of 100%.[7][8]

Workflow Visualization

The logical flow of a comprehensive spectroscopic analysis for structural elucidation of an unknown compound is depicted below. This process integrates data from multiple techniques to build a conclusive structural assignment.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-4-methyl-Thiazole, CAS No. 111600-83-0 - iChemical [ichemical.com]

- 3. 41731-23-1|2-Bromo-5-methylthiazole|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 111600-83-0 | 5-Bromo-4-methylthiazole | Bromides | Ambeed.com [ambeed.com]

- 6. 5-bromo-4-methylthiazole | 111600-83-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Bromo-5-methylthiazole | 41731-23-1 [chemnet.com]

Technical Guide: Physicochemical Properties of 4-Bromo-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiazole is a substituted thiazole derivative of interest in synthetic organic chemistry, serving as a versatile building block for the preparation of more complex molecules, including those with potential pharmacological activity. Thiazole rings are core structures in a variety of bioactive compounds and pharmaceuticals. A thorough understanding of the physicochemical properties of intermediates like this compound is crucial for its effective use in research and development, particularly in reaction design, purification, and formulation. This technical guide provides a summary of the known physical properties of this compound, general experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The physical properties of this compound are essential for its handling, storage, and application in chemical synthesis. While experimentally determined data for this specific compound is limited in publicly available literature, predicted values provide useful estimates.

Data Presentation

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that several of these values are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNS | [1][2] |

| Molecular Weight | 178.05 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 207.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | No data available | [3] |

| Solubility | Fairly soluble in ether and alcohol; sparingly soluble in water (general for thiazoles) | [4] |

| Flash Point | No data available | [3] |

| pKa (Conjugated Acid) | 2.5 (general for thiazole) | [4] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of this compound, the boiling point can be determined using the following micro-method:

-

Sample Preparation: A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.

-

Heating: The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with heating oil).

-

Observation: The temperature is slowly increased. The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube, and is the same temperature at which the last bubble escapes as the apparatus cools.

Determination of Density

The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid like this compound is by using a pycnometer:

-

Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again. The volume of the pycnometer can be calculated from this data.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound.

-

Calculation: The pycnometer containing the sample is weighed. The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following general procedure:

-

Sample Addition: A known volume of the solvent (e.g., water, ethanol, ether) is placed in a vial at a controlled temperature.

-

Incremental Addition: Small, known amounts of this compound are added to the solvent with vigorous stirring until a saturated solution is obtained (i.e., no more solute dissolves).

-

Quantification: The amount of dissolved solute is determined, and the solubility is expressed in terms of grams per liter (g/L) or moles per liter (mol/L). For sparingly soluble substances, analytical techniques like UV-Vis spectroscopy or HPLC can be used to quantify the concentration in the saturated solution.

Synthesis and Reaction Workflow

While specific signaling pathways involving this compound are not documented, its role as a synthetic intermediate is well-established. The following diagram illustrates a generalized workflow for the synthesis of a thiazole derivative, which is a common application for compounds of this class.

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Conclusion

This technical guide provides a consolidated overview of the currently available physical property data for this compound. While there is a reliance on predicted values, these serve as a valuable starting point for researchers. The outlined experimental protocols offer standardized methods for the empirical determination of these properties. The provided synthetic workflow illustrates the typical use of such a compound in the broader context of medicinal and materials chemistry. Further experimental validation of the physical properties of this compound is encouraged to enhance the collective knowledge base for this useful synthetic building block.

References

Solubility of 4-Bromo-5-methylthiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-methylthiazole in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and expected solubility trends based on structurally related compounds.

Introduction to this compound

This compound is a substituted thiazole derivative. Thiazole rings are important structural motifs in many biologically active compounds and pharmaceuticals. Understanding the solubility of this compound is crucial for its application in chemical synthesis, reaction optimization, formulation development, and various biological assays. The polarity of the molecule, influenced by the bromine atom, the methyl group, and the thiazole ring, will govern its solubility in different organic solvents.

Expected Solubility Profile

While specific experimental data for this compound is scarce, the solubility of structurally similar compounds can provide valuable insights. The general principle of "like dissolves like" is a useful starting point. Given its structure, this compound is expected to be a polar molecule.

Based on data for related bromo-methyl-thiazole isomers, a general qualitative solubility profile can be anticipated. For instance, 2-Bromo-5-methylthiazole is reported to be slightly soluble in chloroform and methanol, and also slightly soluble in water. This suggests that this compound is likely to exhibit solubility in polar aprotic and polar protic solvents.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Potential for hydrogen bonding with the nitrogen atom of the thiazole ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | Favorable dipole-dipole interactions. |

| Non-Polar Aprotic | Toluene, Diethyl Ether | Slightly Soluble to Insoluble | Limited interactions with non-polar solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Mismatch in polarity. |

Note: This table is based on theoretical considerations and data from related isomers. Experimental verification is essential.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-5-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of analytical data for the characterization of the target molecule.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. The introduction of a bromine atom and a methyl group onto the thiazole ring can significantly modulate the physicochemical and biological properties of the parent molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide details a proposed two-step synthetic route starting from commercially available 2-Amino-5-methylthiazole.

Synthesis Pathway

The proposed synthesis of this compound involves a two-step process:

-

Bromination: Regioselective bromination of 2-Amino-5-methylthiazole at the C4 position to yield 2-Amino-4-bromo-5-methylthiazole.

-

Deamination: Removal of the amino group from 2-Amino-4-bromo-5-methylthiazole via a diazotization reaction followed by a Sandmeyer-type reaction to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromo-5-methylthiazole

Materials:

-

2-Amino-5-methylthiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH3CN)

-

Sodium thiosulfate (Na2S2O3) solution, saturated

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask protected from light, dissolve 2-Amino-5-methylthiazole (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Amino-4-bromo-5-methylthiazole.

Step 2: Synthesis of this compound

Materials:

-

2-Amino-4-bromo-5-methylthiazole

-

Sodium nitrite (NaNO2)

-

Hydrobromic acid (HBr), 48%

-

Copper(I) bromide (CuBr)

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Prepare a solution of 2-Amino-4-bromo-5-methylthiazole (1.0 eq) in aqueous hydrobromic acid at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature between 0 and 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid and heat it to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating the mixture for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Data

The following tables summarize the expected analytical data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |

| 2-Amino-4-bromo-5-methylthiazole | C4H5BrN2S | 193.07 | Solid | High |

| This compound | C4H4BrNS | 178.05 | Liquid | Moderate |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | * δ (ppm) ~8.7-8.9 (s, 1H, H-2) : The proton at the C2 position of the thiazole ring is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen and sulfur atoms. * δ (ppm) ~2.4-2.6 (s, 3H, -CH₃) : The methyl protons at the C5 position are expected to appear as a singlet in the upfield region. |

| ¹³C NMR | * δ (ppm) ~150-155 (C-2) : Quaternary carbon adjacent to nitrogen. * δ (ppm) ~115-120 (C-4) : Carbon bearing the bromine atom. * δ (ppm) ~130-135 (C-5) : Carbon attached to the methyl group. * δ (ppm) ~12-15 (-CH₃) : Methyl carbon. |

| Mass Spec. | * M⁺ and M⁺+2 peaks : The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. For C4H4BrNS, the expected molecular ion peaks would be around m/z 178 and 180. * Fragmentation : Common fragmentation pathways may include the loss of Br, CH₃, or cleavage of the thiazole ring. |

| FTIR | * ~3100 cm⁻¹ : C-H stretching of the thiazole ring. * ~2920 cm⁻¹ : C-H stretching of the methyl group. * ~1500-1600 cm⁻¹ : C=N and C=C stretching vibrations of the thiazole ring. * ~600-800 cm⁻¹ : C-Br stretching vibration. |

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established organic chemistry principles and offers a viable route to this important heterocyclic building block. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This information is intended to support further research and development in the fields of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 4-Bromo-5-methylthiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages data from closely related analogs and computational models to infer its structural and electronic properties.

Chemical Structure and Properties

This compound is a substituted thiazole with the chemical formula C₄H₄BrNS. Its structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, with a bromine atom at position 4 and a methyl group at position 5.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNS | --INVALID-LINK-- |

| Molecular Weight | 178.05 g/mol | --INVALID-LINK-- |

| CAS Number | 132221-51-3 | --INVALID-LINK-- |

digraph "4_Bromo_5_methylthiazole_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];N1 [label="N"]; C2 [label="C"]; S3 [label="S"]; C4 [label="C"]; C5 [label="C"]; Br6 [label="Br", fontcolor="#EA4335"]; C7 [label="CH₃", fontcolor="#34A853"];

C5 -- N1 [dir=none]; N1 -- C2 [dir=none]; C2 -- S3 [dir=none]; S3 -- C4 [dir=none]; C4 -- C5 [dir=none];

C4 -- Br6 [dir=none]; C5 -- C7 [dir=none];

// Double bonds edge [style=double]; C2 -- N1; C4 -- C5; }

Caption: 2D chemical structure of this compound.

Bonding and Electronic Structure

The thiazole ring is an aromatic system, with the π-electron delocalization contributing to its stability. The lone pair of electrons on the sulfur atom participates in the aromatic system, while the nitrogen atom's lone pair is generally considered to be in an sp² hybrid orbital in the plane of the ring, contributing to the molecule's basicity.

The bromine and methyl substituents influence the electronic properties of the thiazole ring. The methyl group is an electron-donating group through hyperconjugation, which can increase the electron density in the ring. Conversely, the bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), but it can also donate electron density to the ring through resonance. The interplay of these electronic effects influences the reactivity and spectroscopic properties of the molecule.

Spectroscopic Data (Inferred)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| H2 | ~8.5 - 8.8 | The proton at C2 is typically the most deshielded proton in the thiazole ring. |

| CH₃ | ~2.3 - 2.6 | The methyl protons are expected in the typical range for methyl groups attached to an aromatic ring. |

| ¹³C NMR | ||

| C2 | ~150 - 155 | |

| C4 | ~120 - 125 | The carbon bearing the bromine atom will be influenced by its electronegativity. |

| C5 | ~140 - 145 | The carbon with the methyl substituent. |

| CH₃ | ~15 - 20 |

Note: These are estimated values based on data for similar compounds and the expected electronic effects of the substituents. Actual experimental values may vary.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the searched literature. However, a plausible synthetic route can be inferred from general methodologies for the synthesis of substituted thiazoles.

Plausible Synthetic Pathway

A common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. For this compound, a potential pathway could involve the reaction of a brominated α-haloketone with a thioamide.

Caption: A plausible synthetic route to this compound via the Hantzsch thiazole synthesis.

General Experimental Workflow for Characterization

Once synthesized, the structure and purity of this compound would be confirmed using a standard battery of analytical techniques.

Caption: A typical workflow for the characterization of a synthesized organic compound like this compound.

Conclusion

This compound is a halogenated and alkylated thiazole derivative with potential applications in various fields of chemistry. While detailed experimental data on its structure and bonding are scarce in the public domain, this guide provides a foundational understanding based on the established principles of heterocyclic chemistry and data from analogous compounds. Further experimental and computational studies are warranted to fully elucidate the precise structural parameters and electronic properties of this molecule, which will be invaluable for its future applications in research and development.

A Technical Guide to the Reactivity of Brominated Thiazoles: A Synthetic Chemist's Companion

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of brominated thiazoles, essential intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Bromination of the thiazole core provides a versatile handle for a wide array of chemical transformations, allowing for the strategic introduction of diverse functional groups.[3] The reactivity of a bromothiazole is critically dependent on the position of the bromine atom on the heterocyclic ring, a factor that governs its susceptibility to various reaction classes, including palladium-catalyzed cross-couplings, metal-halogen exchange, and nucleophilic aromatic substitution.

General Principles of Reactivity

The thiazole ring is an electron-deficient heterocycle, which influences the reactivity of its carbon positions. The order of reactivity for deprotonation and many substitution reactions is generally C2 > C5 > C4. Consequently, the position of the bromine atom dictates the synthetic pathways available.

-

2-Bromothiazoles: The C2 position is the most electron-deficient and acidic, making 2-bromothiazoles highly reactive towards nucleophilic attack and oxidative addition in palladium catalysis.[4]

-

5-Bromothiazoles: The C5 position is also activated and readily participates in various coupling and substitution reactions.[5][6] Electrophilic substitution on an unsubstituted thiazole typically occurs at the C5 position.[6]

-

4-Bromothiazoles: The C4 position is generally the least reactive towards substitution and metalation.[5][7]

This differential reactivity allows for regioselective functionalization, even in polybrominated systems. For instance, in 2,4-dibromothiazole, cross-coupling reactions occur preferentially at the more electron-deficient C2 position.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation involving bromothiazoles.[8][9] These methods are widely used in drug discovery to construct complex molecular architectures.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a bromothiazole with an organoboron species, typically a boronic acid or ester, to form a new C-C bond.[11] It is widely used for synthesizing aryl- and heteroaryl-substituted thiazoles.[12]

Quantitative Data: Suzuki-Miyaura Coupling of Bromothiazoles

| Entry | Bromothiazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95* | [12] |

| 2 | 4-Bromo-2-acetylthiazole | 4-Pyridinylboronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 92 | [13] |

| 3 | 2-Chloro-4-bromobenzothiazole | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | High* | [8] |

*Yields are representative estimates from analogous systems and require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This general procedure is adapted for the coupling of 2-Amino-5-bromo-4-t-butylthiazole with an arylboronic acid.[12]

-

Setup: To a flame-dried Schlenk flask, add 2-Amino-5-bromo-4-t-butylthiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. firsthope.co.in [firsthope.co.in]

- 7. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4-Bromo-5-methylthiazole

Disclaimer: Comprehensive safety and handling data for 4-Bromo-5-methylthiazole (CAS No. 132221-51-3) is not publicly available in standard safety data sheets. The following guide is based on the safety data for the closely related structural isomer, 2-Bromo-5-methylthiazole (CAS No. 41731-23-1) , and should be used as an illustrative example and for guidance purposes only. Researchers must conduct a thorough, independent risk assessment and consult with their institution's safety office before handling any chemical.

This technical whitepaper provides an in-depth overview of the safety protocols and handling procedures for brominated methylthiazole compounds, with a specific focus on the data available for 2-Bromo-5-methylthiazole. It is intended for researchers, scientists, and professionals in drug development who may work with this class of heterocyclic compounds.

Hazard Identification and Classification

Based on available data for the isomer 2-Bromo-5-methylthiazole, the compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized below.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][2] |

| Flammable Liquids | 4 | H227: Combustible liquid. |

GHS Label Elements

| Element | Details |

| Pictogram | |

| Signal Word | Warning [1][2] |

| Hazard Statements | H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H227: Combustible liquid. |

| Precautionary Statements | Prevention: P210, P264, P280[1]Response: P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1][2]Storage: P403+P235Disposal: P501 |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for 2-Bromo-5-methylthiazole. This data is critical for designing safe experimental and storage conditions.

| Property | Value |

| Molecular Formula | C₄H₄BrNS |

| Molecular Weight | 178.05 g/mol [3] |

| Appearance | Colorless to Light yellow to Light orange clear liquid |

| Boiling Point | 84 °C @ 12 mmHg |

| Flash Point | 72 °C / 161.6 °F |

| Specific Gravity | 1.68 (20/20) |

| Refractive Index | 1.58 |

| Purity | >98.0% (GC) |

Handling and Storage Protocols

Proper handling and storage are paramount to ensure laboratory safety. The following protocols are derived from established safety guidelines for this class of chemicals.

Engineering Controls

Operations should be conducted in a well-ventilated area. A certified chemical fume hood is required for all manipulations of the compound.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The workflow for selecting and using PPE is outlined in the diagram below.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

The compound is listed as air-sensitive; handle and store under an inert atmosphere (e.g., Nitrogen or Argon).

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is in a cool, dark place, ideally below 15°C.

Emergency and First-Aid Procedures

A clear and logical response workflow is critical in the event of an exposure or spill.

Exposure Response Workflow

The following diagram outlines the immediate steps to be taken following accidental exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.

-

Containment and Cleanup: Absorb spillage with inert material (e.g., sand, vermiculite). Collect and place in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

Stability and Reactivity

-

Reactivity: No specific data available; however, hazardous polymerization is not expected to occur.

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Exposure to air, heat, flames, and sparks.[1]

-

Incompatible Materials: Strong oxidizing agents.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for 2-Bromo-5-methylthiazole are not available in the consulted safety data sheets. No quantitative data (e.g., LD50, LC50) is provided. As a halogenated heterocyclic compound, it should be handled with the assumption of potential toxicity. It must not be released into the environment, and disposal should be managed through a licensed hazardous waste disposal company.

Conclusion

While a comprehensive safety profile for this compound is not currently available, the data for its isomer, 2-Bromo-5-methylthiazole, indicates that it is a combustible liquid that causes significant skin and eye irritation.[1] All handling should be performed by qualified personnel in a controlled laboratory setting, adhering strictly to the engineering controls, PPE requirements, and handling protocols outlined in this guide. A thorough, substance-specific risk assessment is mandatory before commencing any work.

References

An In-depth Technical Guide to 4-Bromo-5-methylthiazole: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-methylthiazole, a heterocyclic building block with significant potential in medicinal chemistry. We delve into its commercial availability from various suppliers, detail a common synthetic route, and explore its applications in drug discovery, particularly focusing on its role as a potential modulator of inflammatory pathways.

Commercial Availability and Suppliers

This compound (CAS No. 132221-51-3) is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities can vary, impacting its suitability for different stages of research and development. Below is a comparative table of suppliers offering this compound. Researchers are advised to request a certificate of analysis (CoA) to verify the purity and identity of the product before use.

| Supplier | Purity/Specification | Available Quantities | Notes |

| China Skyrun Industrial Co., ltd | Industrial/Pharmaceutical Grade | Bulk quantities (Metric Ton) available upon request. | A reputable trader on the Echemi platform with several years of experience.[1] |

| BLD Pharm | Purity specified per batch (NMR, HPLC, LC-MS, UPLC data available). | Gram to kilogram scale. | Offers online ordering with special pricing. Storage conditions are specified as inert atmosphere, under -20°C.[2] |

| Dana Bioscience | Sold as 4-Bromo-5-(bromomethyl)thiazole. | 1g quantities. | Pricing is available on their website. |

| CymitQuimica | Sells 4-Bromo-5-methylthiazol-2-amine with 97% purity. | Gram scale. | Product intended for laboratory use only. |

| AK Scientific, Inc. | Sells 2-Bromo-5-(bromomethyl)-4-methylthiazole with a minimum purity of 95%. | 100mg, 1g, 5g. | All products are for research and development use only. |

| ChemScene | Sells 4-Bromo-5-(bromomethyl)-2-methylthiazole. | Inquire for quantities. | Offers custom synthesis and process optimization services.[3] |

Synthesis of this compound and Related Derivatives

A plausible synthetic route, based on established chemical principles for thiazole chemistry, is outlined below.

General Experimental Protocol for Bromination of a 2-Aminothiazole Derivative

This protocol describes a general method for the bromination of 2-aminothiazoles.

Materials:

-

2-Amino-4-methylthiazole (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 2-amino-4-methylthiazole derivative (1 equivalent) in DMF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Applications in Drug Discovery: Modulation of Inflammatory Pathways

Thiazole-containing compounds are a well-established class of pharmacophores with a broad range of biological activities, including anti-inflammatory, and anticancer properties. The bromine atom on the this compound scaffold serves as a versatile synthetic handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Research on structurally related thiazole derivatives suggests that they can exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and by inhibiting the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Involvement in the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay can be used to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound or positive control to the designated wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Experimental Workflow: COX Inhibition Assay

Conclusion

This compound is a commercially accessible and synthetically versatile building block with considerable promise for the development of novel therapeutics, particularly in the area of anti-inflammatory drug discovery. Its potential to modulate key inflammatory pathways, such as the NF-κB cascade and the arachidonic acid pathway, makes it an attractive starting point for medicinal chemistry campaigns. The information and protocols provided in this guide are intended to support researchers in their efforts to explore the full therapeutic potential of this and related thiazole derivatives.

References

The Emerging Therapeutic Potential of the 4-Bromo-5-methylthiazole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3][4][5][6][7][8] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8] This technical guide delves into the potential biological activities of a specific, yet promising scaffold: 4-Bromo-5-methylthiazole . By examining structure-activity relationships (SAR) from closely related analogues, this paper aims to provide a comprehensive overview of its therapeutic promise, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The introduction of a bromine atom at the 4-position and a methyl group at the 5-position is anticipated to modulate the scaffold's lipophilicity, electronic properties, and steric profile, potentially enhancing its interaction with biological targets and leading to improved therapeutic efficacy.

Anticipated Biological Activities

Based on extensive research into substituted thiazole derivatives, the this compound scaffold is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of a halogen, specifically bromine, has been shown in numerous studies to enhance the biological potency of various heterocyclic compounds.[9][10][11]

Potential Anticancer Activity

Thiazole derivatives are well-established as a promising class of anticancer agents, with some compounds already in clinical use, such as the chemotherapy drug Dasatinib.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways like NFkB/mTOR/PI3K/AkT.[2][9] The bromine substituent on the thiazole ring can significantly impact the anticancer activity. For instance, some bromo-substituted thiazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[5][12][13]

Quantitative Data on Anticancer Activity of Bromo-Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole derivative with bromide substitution (4b) | MCF-7 | 31.5 ± 1.91 | [12] |

| Thiazole derivative with bromide substitution (4b) | HepG2 | 51.7 ± 3.13 | [12] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [5] |

| 4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole (3f) | A549, MCF-7, HT29 | Significant Cytotoxicity | [13] |

| 2-(4-bromophenyl)imidazo[2,1-b][1][3][14]-5,6-dioxothiadiazole | A549 | 2.58 - 6.47 | [15] |

| Methyl 2-[2-(4-bromophenyl)-6-hydroxyimidazo[2,1-b]-1,3,4- thiadiazol-5-yl]acetate | A549 | 2.58 - 6.47 | [15] |

| 2-(4-bromophenyl)-5-hydroxy-7H-1,3,4 thiadiazolo[3,2-a]-7-oxopyrimidin | A549 | 2.58 - 6.47 | [15] |

Signaling Pathways in Thiazole-Mediated Anticancer Activity

Thiazole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. A key pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and proliferation. Thiazoles can inhibit this pathway, thereby inducing apoptosis and halting the cell cycle. Another important target is the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

Figure 1: Potential anticancer signaling pathways modulated by this compound derivatives.

Potential Antimicrobial Activity

The thiazole scaffold is a crucial component in many antimicrobial agents.[6][10][11][16][17][18] The incorporation of a bromine atom and a methyl group can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Bromo-substituted thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Bromo- and Methyl-Thiazole Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| 3-Bromo-derivative (14) of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | S. aureus, E. coli, etc. | Favorable activity | [10][11] |

| 4-Bromo-derivative (15) of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | S. aureus, E. coli, etc. | Less active than 3-bromo | [10][11] |

| 4-methylthiazole-(benz)azole derivative (3f) | P. aeruginosa | Modest activity | [16][17] |

| Bromo-substituted benzothiazole (43b) | S. aureus, B. subtilis, E. coli | ZOI = 21-27 mm | [18] |

| Bromo-substituted benzothiazole (41c) | E. coli | 3.1 µg/ml | [18] |

| Bromo-substituted benzothiazole (41c) | P. aeruginosa | 6.2 µg/ml | [18] |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) | P. aeruginosa, E. coli | 0.21 | [19] |

General Workflow for Antimicrobial Screening

A typical workflow for evaluating the antimicrobial potential of new compounds involves initial screening to identify active compounds, followed by quantitative assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 17. researchgate.net [researchgate.net]

- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-5-methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-bromo-5-methylthiazole and its derivatives, compounds of interest in medicinal chemistry and drug discovery due to the versatile reactivity of the thiazole ring and the influence of its substituents on biological activity. The protocols outlined below are based on the well-established Hantzsch thiazole synthesis and subsequent modifications.

Introduction and Significance

Thiazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom at the 4-position and a methyl group at the 5-position of the thiazole ring creates a scaffold with significant potential for further functionalization, making this compound derivatives valuable intermediates in the synthesis of novel therapeutic agents. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the methyl group can influence the steric and electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3]

Synthesis of this compound (Parent Compound)

The primary route for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the parent compound, 3-bromo-2-butanone is reacted with formamide.

Protocol 1: Hantzsch Synthesis of this compound

Materials:

-

3-Bromo-2-butanone

-

Formamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-2-butanone (1 equivalent) in absolute ethanol.

-

Add formamide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary: Synthesis of this compound

| Reagent | Molar Ratio | Key Reaction Parameters | Product | Yield (%) |

| 3-Bromo-2-butanone | 1.0 | Reflux in ethanol, 4-6 h | This compound | 60-70% (typical) |

| Formamide | 1.2 |

Note: Yields are estimated based on similar Hantzsch thiazole syntheses and may vary depending on the specific reaction conditions and scale.

Synthesis of 2-Amino-4-bromo-5-methylthiazole Derivatives

A common and highly useful class of this compound derivatives are those bearing an amino group at the 2-position. These are readily synthesized via the Hantzsch reaction using thiourea or substituted thioureas.

Protocol 2: Synthesis of 2-Amino-4-bromo-5-methylthiazole

Materials:

-

3-Bromo-2-butanone

-

Thiourea

-

Ethanol (95%)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

-

Heat the mixture to reflux with stirring for 2-3 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture in an ice bath to facilitate precipitation of the product hydrobromide salt.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

To obtain the free base, suspend the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated 2-amino-4-bromo-5-methylthiazole by vacuum filtration, wash with water, and dry.

Data Summary: Synthesis of 2-Amino-4-bromo-5-methylthiazole Derivatives

| α-Haloketone | Thio-reagent | Product | Yield (%) | Reference |

| 3-Bromo-2-butanone | Thiourea | 2-Amino-4-bromo-5-methylthiazole | High | Analogous to[4] |

| 3-Bromo-2-butanone | N-methylthiourea | 2-(Methylamino)-4-bromo-5-methylthiazole | Good | General Hantzsch[5][6] |

| 3-Bromo-2-butanone | N-phenylthiourea | 2-(Phenylamino)-4-bromo-5-methylthiazole | Good | General Hantzsch[5][6] |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic pathways described in this document.

Caption: General workflows for the synthesis of this compound and its 2-amino derivatives.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The protocols described provide a robust framework for the synthesis of this compound and its 2-amino derivatives. These compounds are valuable building blocks for the development of novel molecules with potential therapeutic applications. The Hantzsch thiazole synthesis is a versatile and reliable method for constructing the core thiazole ring, and the resulting brominated products are amenable to a wide range of subsequent chemical transformations. Researchers in drug discovery and organic synthesis can utilize these methods to generate libraries of novel thiazole derivatives for biological screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Bromo-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the functionalization of heterocyclic systems. This document provides a detailed protocol for the Suzuki coupling of 4-bromo-5-methylthiazole with various arylboronic acids, a key transformation for the synthesis of novel 4-aryl-5-methylthiazole derivatives. These products are of significant interest in drug discovery for creating libraries of compounds for screening and lead optimization.

The protocol described herein is based on established methodologies for the Suzuki coupling of heteroaryl bromides. Optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary to achieve optimal yields for specific substrates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (arylboronic acid) in the presence of a base.

Caption: General scheme of the Suzuki coupling reaction.

Materials and Reagents

-

Substrate: this compound

-

Molecular Formula: C₄H₄BrNS

-

Molecular Weight: 178.05 g/mol

-

Appearance: Pale-yellow to yellow-brown liquid

-

-

Coupling Partner: Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium Catalyst:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

-

Base:

-

Potassium carbonate (K₂CO₃)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium phosphate (K₃PO₄)

-

-

Solvent:

-

1,4-Dioxane

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Aqueous mixtures (e.g., Dioxane/Water)

-

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Standard laboratory glassware (Schlenk flask or sealed reaction vial)

-

Magnetic stirrer and heating plate or oil bath

-

Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The quantities are provided for a 1 mmol scale reaction and should be adjusted accordingly.

-

Reaction Setup:

-

To an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 178 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

-

-

Inert Atmosphere:

-

Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

-

Solvent and Catalyst Addition:

-

Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg) to the reaction mixture.

-

-

Reaction:

-

Place the flask in a preheated oil bath or on a heating plate and stir the reaction mixture at a temperature between 80-110 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-5-methylthiazole product.

-

-

Characterization:

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Experimental Workflow Diagram

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in medicinal chemistry and materials science.[3][4] Its mild reaction conditions and broad functional group tolerance make it particularly suitable for the synthesis of complex molecules, including functionalized heterocyclic compounds.[2][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-bromo-5-methylthiazole with various terminal alkynes. The thiazole motif is a key structural component in many biologically active compounds, and the introduction of an alkynyl moiety at the 4-position via Sonogashira coupling opens avenues for further molecular diversification and the development of novel therapeutic agents and functional materials. The protocols provided herein are based on established methodologies for the Sonogashira coupling of structurally similar bromo-heterocycles.[3][4]

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide (this compound) to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex is followed by reductive elimination, which yields the final coupled product and regenerates the active palladium(0) catalyst.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. The organic layer is then washed with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynyl-5-methylthiazole derivative.[3]

Data Presentation